2-Phenethyl Glucuronide

Descripción general

Descripción

2-Phenethyl Glucuronide is a glucuronide conjugate of 2-phenethyl alcohol. It is a metabolite formed through the glucuronidation process, which is a phase II metabolic reaction. This compound is significant in the field of toxicology and pharmacology as it helps in the excretion of various substances from the body by making them more water-soluble.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenethyl Glucuronide typically involves the glucuronidation of 2-phenethyl alcohol. This process can be carried out using uridine diphosphate glucuronic acid (UDPGA) as a cofactor and uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods using recombinant UGT enzymes. These enzymes can be produced in large quantities using microbial fermentation techniques, and the glucuronidation reaction can be scaled up in bioreactors.

Análisis De Reacciones Químicas

Chemical Reactivity of 2-Phenethyl Glucuronide

Acyl glucuronides, including 2-phenethyl derivatives, exhibit three primary reactions under physiological conditions:

For example, 2-phenylpropionyl-1-O-acyl glucuronide forms 2-phenylpropionyl-S-glutathione (2-PPA-SG) at 70× slower rates than its CoA thioester counterpart .

Synthetic Methods

This compound is synthesized via Koenigs-Knorr or Schmidt trichloroacetimidate approaches:

Metabolic Pathways

In humans, this compound is formed by hepatic UGT enzymes (e.g., UGT1A1, UGT2B7) and excreted via efflux transporters (MRP2, BCRP) . Key metabolic interactions include:

-

Competitive inhibition by nonsteroidal anti-inflammatory drugs (NSAIDs), reducing glucuronidation efficiency .

-

pH-dependent stability : Decomposes by 50% in 1.3–2.4 h at pH 7.4 and 37°C .

Stability Data

| Condition | Degradation Rate | Half-Life |

|---|---|---|

| pH 7.4, 37°C | 50% decomposition | 1.3–2.4 h |

| pH 5.0, 25°C | <10% decomposition over 24 h | >24 h |

| Presence of GSH (10 mM) | Transacylation at | - |

Biological Implications

-

Toxicity : Transacylation with cellular proteins may trigger hypersensitivity or idiosyncratic reactions .

-

Drug design : Stabilizing the β-1-O-acyl conformation reduces acyl migration, improving pharmacokinetic profiles .

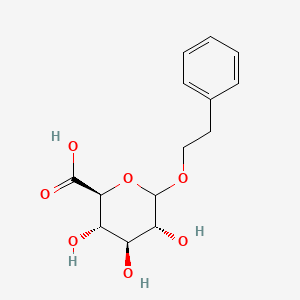

Figure 1 : Structure of this compound. IUPAC name: (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-phenylethoxy)oxane-2-carboxylic acid .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Bioavailability and Metabolism

The glucuronidation process significantly increases the bioavailability of phenethyl alcohol in the body. Studies indicate that this metabolite exhibits enhanced solubility and improved pharmacokinetic properties, allowing for better absorption and distribution within biological systems .

Case Study: Neurological Protection

Research has shown that glucuronidated metabolites, including those derived from phenolic compounds, can accumulate in the brain and potentially contribute to neuroprotection. For instance, studies have demonstrated that certain polyphenolic compounds, when glucuronidated, may ameliorate neurological symptoms associated with aging and cognitive decline .

Cancer Research

Chemopreventive Effects

2-Phenethyl glucuronide has been investigated for its potential role in cancer prevention. In various animal models, the administration of phenethyl isothiocyanate (a related compound) demonstrated significant reductions in tumorigenicity by inhibiting DNA adduct formation associated with carcinogenic substances . This suggests that its glucuronide form may also possess similar protective effects.

Case Study: Tumorigenesis Inhibition

In a study involving F-344 rats treated with carcinogens, it was found that dietary inclusion of phenethyl isothiocyanate significantly reduced the formation of harmful DNA adducts, indicating a protective mechanism against cancer development .

Toxicological Studies

Safety Profile Assessment

Preliminary toxicological assessments have indicated that this compound exhibits low cytotoxicity. In vitro studies on human gastric mucosal epithelial cells showed over 90% cell viability even at high concentrations (up to 500 μg/mL), suggesting good biocompatibility .

Acute Toxicity Tests

Further investigations into systemic toxicity revealed no significant adverse effects upon administration in animal models. These findings support the potential use of this compound in therapeutic applications without considerable safety concerns .

Mecanismo De Acción

The mechanism of action of 2-Phenethyl Glucuronide involves its formation through the glucuronidation of 2-phenethyl alcohol. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety from UDPGA to the hydroxyl group of 2-phenethyl alcohol. The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body through urine.

Comparación Con Compuestos Similares

2-Phenethyl Sulfate: Another phase II metabolite formed through sulfation instead of glucuronidation.

2-Phenethyl Acetate: An ester formed through the acetylation of 2-phenethyl alcohol.

Comparison:

2-Phenethyl Glucuronide vs. 2-Phenethyl Sulfate: Both compounds are phase II metabolites, but they differ in their conjugation moieties (glucuronic acid vs. sulfate). Glucuronidation generally results in more water-soluble metabolites compared to sulfation.

This compound vs. 2-Phenethyl Acetate: While this compound is a metabolite formed for excretion, 2-Phenethyl Acetate is often used as a flavoring agent and has different chemical properties and applications.

Actividad Biológica

2-Phenethyl glucuronide (2-PEG) is a significant metabolite formed through the glucuronidation of 2-phenethyl alcohol, a compound commonly found in various natural products and used in the fragrance and flavor industry. This article explores the biological activity of 2-PEG, focusing on its metabolic pathways, pharmacological implications, and potential health benefits.

Metabolism and Formation

2-PEG is primarily formed via the action of UDP-glucuronosyltransferases (UGTs), enzymes that facilitate the conjugation of glucuronic acid to various substrates. The glucuronidation process enhances the solubility and excretion of lipophilic compounds. Studies have shown that 2-phenethyl alcohol undergoes significant metabolism in human liver microsomes, resulting in the formation of 2-PEG as a major urinary metabolite .

Key Enzymes Involved:

- UGT1A1

- UGT1A9

- UGT2B7

These enzymes exhibit varying affinities for different substrates, influencing the rate of glucuronidation and, consequently, the biological activity of the resultant glucuronides.

Pharmacological Implications

The biological activity of 2-PEG is closely tied to its role as a metabolite of 2-phenethyl alcohol. This compound has been associated with several pharmacological effects:

- Anti-inflammatory Effects : Research indicates that phenethyl compounds can exhibit anti-inflammatory properties, potentially mediated through their glucuronidated forms .

- Neurological Protection : Some studies suggest that flavonoid glucuronides, including those related to phenethyl compounds, may offer neuroprotective benefits by modulating oxidative stress and inflammation in neural tissues .

- Toxicological Relevance : Understanding the metabolism of substances like 2-phenethyl alcohol and its glucuronides is crucial in toxicology. For instance, elevated levels of 2-PEG can be indicative of exposure to certain drugs or environmental toxins .

Clinical Observations

A study investigating postmortem blood concentrations revealed that metabolites including 2-PEG were present in significant amounts following exposure to various substances. The presence of 2-PEG was correlated with specific patterns of intoxication, highlighting its potential as a biomarker for certain drug exposures .

Experimental Models

In vitro studies using human hepatocytes have demonstrated that 2-PEG can influence cellular pathways associated with detoxification and metabolism. For instance, hepatocyte incubations showed altered enzyme activity in response to varying concentrations of 2-PEG, suggesting potential roles in drug metabolism and clearance .

Comparative Analysis of Glucuronides

| Compound | UGT Enzymes | Biological Activity |

|---|---|---|

| This compound | UGT1A1, UGT1A9 | Anti-inflammatory, neuroprotective |

| Biacalein-7-O-glucuronide | UGT1A9 | Wound healing, anticancer |

| Epicatechin Glucuronide | UGT1A1 | Vascular function promotion |

This table summarizes various glucuronides and their associated UGT enzymes along with their biological activities.

Propiedades

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-phenylethoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7/c15-9-10(16)12(13(18)19)21-14(11(9)17)20-7-6-8-4-2-1-3-5-8/h1-5,9-12,14-17H,6-7H2,(H,18,19)/t9-,10-,11+,12-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXLLXLCNONZRH-ZAOAHOKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.